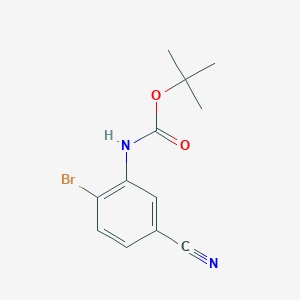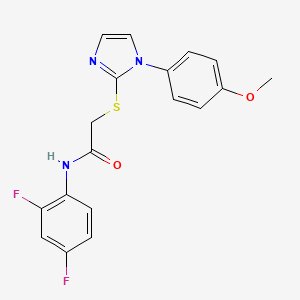![molecular formula C6H5IN4 B2980155 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 163622-50-2](/img/structure/B2980155.png)
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is an organic compound with the molecular formula C6H5IN4. It is a derivative of pyrrolopyrimidine, characterized by the presence of an iodine atom at the 5-position and an amino group at the 4-position. This compound is notable for its applications in various scientific fields, including medicinal chemistry and molecular biology .
作用機序
Target of Action
The primary target of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic intervention .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. It has a potent binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, indicating strong interaction and inhibition of RIPK1 .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway. Necroptosis is a form of programmed cell death, and RIPK1 is a key regulator of this process . Therefore, the inhibition of RIPK1 can protect cells from necroptosis .
Result of Action
The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis . It can also attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .
生化学分析
Biochemical Properties
It has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis, a form of programmed cell death . This suggests that 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine may interact with proteins and enzymes involved in cell death pathways.
Cellular Effects
In cellular studies, this compound has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This indicates that the compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1 . The compound binds to RIPK1 with a high affinity, leading to the inhibition of the enzyme and subsequent effects on gene expression and cellular signaling pathways.
準備方法
The synthesis of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the iodination of 5-bromo-7H-pyrrolo[2,3-D]pyrimidin-4-amine. This reaction is carried out under controlled conditions using an iodinating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with aryl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions often involve inert atmospheres to prevent unwanted side reactions.
科学的研究の応用
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer research and treatment.
Molecular Biology: The compound is utilized in the study of nucleic acid interactions and as a probe in various biochemical assays.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
類似化合物との比較
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-5-bromo-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but with a bromine atom instead of iodine.
4-Amino-5-chloro-7H-pyrrolo[2,3-D]pyrimidine: Contains a chlorine atom at the 5-position.
7-(5-Deoxy-beta-D-ribofuranosyl)-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine: A glycosylated derivative with additional biological activity.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWCKQHBCUTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)
![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)


![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)
![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)
![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)
![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)
